Imidazo[1,2-a]pyridine-2-sulfonyl chloride
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Overview
Description
Imidazo[1,2-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The sulfonyl chloride group attached to the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2-sulfonyl chloride typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, and oxidative coupling.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazo[1,2-a]pyridine core with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with nucleophilic sites on proteins, enzymes, and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-sulfonyl chloride can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
Imidazo[1,2-a]pyridine-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, resulting in different chemical properties and biological activities.
Imidazo[1,2-a]pyridine-2-sulfonate: Contains a sulfonate group, which affects its solubility and reactivity compared to the sulfonyl chloride derivative.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGZBAZDDIINJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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